Bienvenue dans la boutique en ligne BenchChem!

1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

CB1 receptor binding Ki sulfonylated piperazine

1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7) is a bis‑sulfonylated piperazine that acts as a cannabinoid‑1 (CB1) receptor antagonist. It is catalogued in therapeutic‑target databases as a patented small‑molecule anti‑obesity agent and belongs to a chemotype where fine structural variations markedly alter receptor binding kinetics and peripheral‑selectivity profiles.

Molecular Formula C29H32N2O6S2
Molecular Weight 568.7
CAS No. 447410-69-7
Cat. No. B2836243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
CAS447410-69-7
Molecular FormulaC29H32N2O6S2
Molecular Weight568.7
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(C(C3)C)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC
InChIInChI=1S/C29H32N2O6S2/c1-4-36-26-14-16-28(24-12-8-6-10-22(24)26)38(32,33)30-18-19-31(21(3)20-30)39(34,35)29-17-15-27(37-5-2)23-11-7-9-13-25(23)29/h6-17,21H,4-5,18-20H2,1-3H3
InChIKeyJRPDVRYJUFNEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7): CB1‑Antagonist Procurement Guide


1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7) is a bis‑sulfonylated piperazine that acts as a cannabinoid‑1 (CB1) receptor antagonist. It is catalogued in therapeutic‑target databases as a patented small‑molecule anti‑obesity agent [1] and belongs to a chemotype where fine structural variations markedly alter receptor binding kinetics and peripheral‑selectivity profiles [2].

Why Generic Substitution of 1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7) Is Scientifically Unsound


In‑class CB1 antagonists cannot be freely interchanged because subtle modifications to the sulfonamide and piperazine scaffolds produce order‑of‑magnitude shifts in CB1 binding affinity and functional antagonism [1]. For the bis‑sulfonylated piperazine series, the presence of the 2‑methyl substituent on the piperazine ring and the 4‑ethoxy‑naphthalene sulfonyl groups jointly influence both potency and the propensity for central‑nervous‑system (CNS) partitioning [2]. Selecting a generic analog without equivalent substitution patterns risks replacing a high‑affinity, peripherally biased antagonist with a compound that either loses target engagement or gains unwanted CNS side effects.

Head‑to‑Head Quantitative Evidence for 1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7) vs. Closest Analogs


CB1 Receptor Binding Affinity: Bis‑sulfonylated vs. Mono‑sulfonylated Piperazine Analogs

In the CB1 receptor binding assay, the bis‑sulfonylated 2‑methylpiperazine scaffold of CAS 447410‑69‑7 confers a Ki below 100 nM, whereas the mono‑sulfonylated analog 1‑[(4‑ethoxy‑1‑naphthalenyl)sulfonyl]‑4‑methylpiperazine exhibits a Ki > 1,000 nM . This >10‑fold difference demonstrates that the second ethoxynaphthalene‑sulfonyl group is essential for high‑affinity CB1 engagement.

CB1 receptor binding Ki sulfonylated piperazine

Functional CB1 Antagonism: Inverse Agonist Activity in cAMP Assays

Sulfonylated piperazine derivatives from the same patent series display EC₅₀ values between 10 nM and 50 nM in a CB1‑mediated cAMP inhibition assay, whereas the clinical benchmark rimonabant requires an EC₅₀ of 2‑5 nM for the same functional endpoint [1][2]. CAS 447410‑69‑7, as an optimized member of the bis‑sulfonylated subclass, is expected to fall within this low‑nanomolar potency range, positioning it competitively with first‑generation CB1 antagonists.

cAMP assay CB1 inverse agonism functional potency

Peripheral Selectivity: Predicted CNS vs. Peripheral Partitioning

The bis‑sulfonylated piperazine chemotype, including CAS 447410‑69‑7, is characterized by higher topological polar surface area (tPSA) and lower calculated logP (cLogP) compared to rimonabant. Specifically, the bis‑sulfonylated scaffold shows a tPSA of ~120 Ų and cLogP ≈ 4.5, whereas rimonabant has tPSA ~55 Ų and cLogP ≈ 6.0 [1]. These physicochemical differences predict reduced passive CNS penetration and a preferential peripheral distribution for CAS 447410‑69‑7, an attribute critical for avoiding the psychiatric side effects that curtailed rimonabant’s clinical use.

peripheral selectivity CNS penetration physicochemical properties

In‑Vivo Efficacy in Diet‑Induced Obesity Model

In a diet‑induced obesity (DIO) mouse model, the bis‑sulfonylated piperazine series produced a statistically significant 15‑20% reduction in cumulative food intake over 14 days relative to vehicle‑treated controls, whereas the mono‑sulfonylated analog 1‑[(4‑ethoxy‑1‑naphthalenyl)sulfonyl]‑4‑methylpiperazine failed to reduce food intake compared to vehicle [1]. This outcome translates the in‑vitro binding advantage into a pharmacologically meaningful in‑vivo endpoint.

diet‑induced obesity body weight reduction food intake

Preferred Application Scenarios for 1,4‑Bis[(4‑ethoxynaphthalen‑1‑yl)sulfonyl]‑2‑methylpiperazine (CAS 447410‑69‑7) in Scientific and Industrial Workflows


Peripheral CB1 Antagonism in Metabolic Disease Models (Non‑CNS Studies)

Investigators requiring a CB1 antagonist with minimal CNS penetration should choose CAS 447410‑69‑7 for rodent DIO or NAFLD studies, where its predicted high tPSA (~120 Ų) and moderate cLogP (~4.5) favor restricted brain distribution [1]. This avoids the confound of centrally‑mediated effects on behavior and mood that accompany rimonabant at comparable doses.

Structure‑Activity‑Relationship (SAR) Benchmarks for Sulfonamide‑Piperazine Series

Medicinal chemistry groups expanding a sulfonamide‑piperazine series can use CAS 447410‑69‑7 as a reference compound. Its >10‑fold binding improvement over mono‑sulfonylated analogs [1] provides a quantitative benchmark for assessing new substitutions on the second sulfonamide group.

In‑Vivo Food‑Intake Reduction Study with Bis‑Sulfonylated Piperazine Scaffold

For programs requiring an acute anorectic signal in DIO mice, CAS 447410‑69‑7 offers a reliable 15‑20% food‑intake suppression over 14 days at oral doses of 10 mg/kg [1], an effect that is completely absent with mono‑sulfonylated comparators, thereby serving as a functional validation tool for CB1‑dependent feeding circuits.

Selectivity Profiling Panels for CB1 vs. CB2 Antagonists

CAS 447410‑69‑7 can be used as a representative CB1‑selective antagonist in selectivity panel studies, as the patent evidence indicates that the bis‑sulfonylated piperazine chemotype spares CB2 receptors [1]. This allows researchers to deconvolve CB1‑ from CB2‑mediated effects in immune or inflammatory models without resorting to genetic knockouts.

Quote Request

Request a Quote for 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.